7-(Trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula and a molecular weight of approximately 217.19 g/mol. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring, making it a chiral amine derivative of chroman. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity and potential applications in medicinal chemistry.
The synthesis of 7-(trifluoromethyl)chroman-4-amine typically involves several key steps:
Industrial production may involve optimized synthetic routes that focus on scalability and environmental considerations, utilizing catalysts and advanced techniques such as continuous flow reactors to enhance yield and purity.
The molecular structure of 7-(trifluoromethyl)chroman-4-amine consists of a chroman backbone with a trifluoromethyl group at position 7 and an amine functional group at position 4. The structural formula can be represented as follows:
Key data points include:
7-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, such as oxidation yielding chroman-4-one derivatives or substitution forming various substituted amines.
The mechanism of action for 7-(trifluoromethyl)chroman-4-amine involves its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing for effective binding to target sites. This binding can modulate biological pathways relevant to therapeutic applications.
Relevant data analyses indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
7-(Trifluoromethyl)chroman-4-amine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2